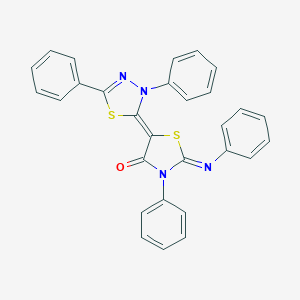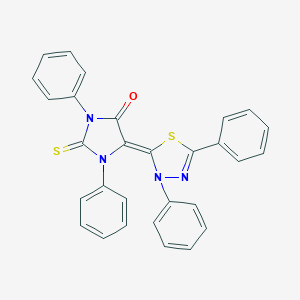![molecular formula C27H32N2O3 B283159 2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide](/img/structure/B283159.png)
2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(butylamino)methyl]-2-ethoxyphenoxy}-N,N-diphenylacetamide, commonly known as BMEA, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. BMEA belongs to the class of diphenylacetamide compounds and has shown promising results in various research studies.
Mecanismo De Acción
The exact mechanism of action of BMEA is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
BMEA has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as to have potential anti-cancer properties. BMEA has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMEA in lab experiments is its potential for use in medicinal chemistry research. It has shown promising results in various studies and could potentially be developed into a new drug or treatment. However, there are also limitations to using BMEA in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on BMEA. One potential area of research is in the development of new drugs or treatments based on the compound. Another area of research could be in further understanding the mechanism of action of BMEA and its potential applications in treating various medical conditions. Additionally, more research is needed to fully understand the potential toxicity and limitations of using BMEA in lab experiments.
Métodos De Síntesis
The synthesis of BMEA involves the reaction of 2-{4-[(chloromethyl)-2-ethoxyphenoxy]-N,N-diphenylacetamide with butylamine. This reaction results in the formation of BMEA as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
BMEA has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BMEA has also been studied for its potential use as a diagnostic tool for certain medical conditions.
Propiedades
Fórmula molecular |
C27H32N2O3 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2-[4-(butylaminomethyl)-2-ethoxyphenoxy]-N,N-diphenylacetamide |
InChI |
InChI=1S/C27H32N2O3/c1-3-5-18-28-20-22-16-17-25(26(19-22)31-4-2)32-21-27(30)29(23-12-8-6-9-13-23)24-14-10-7-11-15-24/h6-17,19,28H,3-5,18,20-21H2,1-2H3 |
Clave InChI |
OBTLJBQAMUXZCJ-UHFFFAOYSA-N |
SMILES |
CCCCNCC1=CC(=C(C=C1)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
SMILES canónico |
CCCCNCC1=CC(=C(C=C1)OCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)
![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![2-(1,3-Benzodioxol-5-yl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283085.png)
![8,9-Diethoxy-3-methyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283087.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)
![5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)
![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)

![Ethyl 5-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B283098.png)
